molecular formula C7H13NO2S2 B3025209 (((Diethylamino)thioxomethyl)thio)acetic acid CAS No. 5439-93-0

(((Diethylamino)thioxomethyl)thio)acetic acid

Cat. No.: B3025209
CAS No.: 5439-93-0
M. Wt: 207.3 g/mol
InChI Key: JLMPJCQRACBHOF-UHFFFAOYSA-N
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Description

(((Diethylamino)thioxomethyl)thio)acetic acid is a thioacetic acid derivative characterized by a thioxomethylthio (-S-C(=S)-) backbone substituted with a diethylamino group (-N(CH₂CH₃)₂). Its structure (Fig. 1) combines sulfur-based reactivity with amine functionality, making it a candidate for applications in organic synthesis, coordination chemistry, and pharmaceutical intermediates.

Structural Formula:
CH₂(COOH)-S-C(=S)-N(CH₂CH₃)₂

Properties

IUPAC Name

2-(diethylcarbamothioylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S2/c1-3-8(4-2)7(11)12-5-6(9)10/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMPJCQRACBHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202775
Record name (((Diethylamino)thioxomethyl)thio)acetic acid
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Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-93-0
Record name 2-[[(Diethylamino)thioxomethyl]thio]acetic acid
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Record name (((Diethylamino)thioxomethyl)thio)acetic acid
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Record name 5439-93-0
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Record name (((Diethylamino)thioxomethyl)thio)acetic acid
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Record name [[(diethylamino)thioxomethyl]thio]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((Diethylamino)thioxomethyl)thio)acetic acid involves the combination of specific reactants to form the desired compound. One method described by Hassaneen et al. Another method reported by Hofstetter and Smith (1953) involves the preparation of β-alkylaminobutyric acid amides from corresponding crotonic acid amides and dimethyl or diethylamine under pressure.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(((Diethylamino)thioxomethyl)thio)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols.

Scientific Research Applications

(((Diethylamino)thioxomethyl)thio)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for its ability to participate in various chemical reactions due to the presence of the thioxo and diethylamino groups.

    Biology: The compound and its derivatives have been studied for their antimicrobial properties.

    Medicine: It shows promise in the field of pharmaceuticals, particularly in the synthesis of polyfunctional fused heterocyclic compounds for drug development.

    Industry: In material science, derivatives of this compound are used in innovative applications, such as the flotation separation of minerals.

Mechanism of Action

The mechanism by which (((Diethylamino)thioxomethyl)thio)acetic acid exerts its effects involves its ability to interact with various molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The diethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituent on the thioxomethylthio group significantly influences physicochemical properties. Key analogs include:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight Key Identifiers (CAS/EC) Purity/Applications References
(((Diethylamino)thioxomethyl)thio)acetic acid -N(CH₂CH₃)₂ C₇H₁₃NO₂S₂ ~223.3 (calc.) Not explicitly listed Inferred: Synthesis intermediate N/A
2-[[(Dimethylamino)thioxomethyl]thio]acetic acid (4007-01-6) -N(CH₃)₂ C₅H₉NO₂S₂ 179.26 CAS 4007-01-6 Lab chemical, chelating agent
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid (15970-45-3) -N-(4-methylpiperazine) C₈H₁₄N₂O₂S₂ 234.33 CAS 15970-45-3, ChemSpider 693312 Pharmaceutical research
[(Methoxythioxomethyl)thio]acetic acid (16323-12-9) -OCH₃ C₄H₆O₂S₂ 166.22 CAS 16323-12-9 Organic synthesis, ≥98% purity
2-[[(1-Methylethoxy)thioxomethyl]thio]acetic acid (6317-19-7) -OCH(CH₃)₂ C₆H₁₀O₂S₂ 194.27 CAS 6317-19-7, NSC 40465 Discontinued commercial product

Key Observations :

  • Lipophilicity: Diethylamino and piperazine derivatives exhibit higher lipophilicity than methoxy or isopropoxy analogs, impacting solubility and membrane permeability.
  • Reactivity: Thioxomethylthio groups (-S-C(=S)-) enhance metal-binding capacity, as seen in DTPA (diethylenetriaminepentaacetic acid, CAS 67-43-6), a known chelating agent .

Biological Activity

(((Diethylamino)thioxomethyl)thio)acetic acid, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thioxomethyl group attached to a diethylamino moiety, which is critical for its biological activity. The presence of sulfur in its structure may contribute to its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds with thioether or thioester functionalities often inhibit enzymes involved in metabolic pathways.
  • Antioxidant Properties : The thioxo group may confer antioxidant capabilities, protecting cells from oxidative stress.
  • Chelation of Metal Ions : Similar compounds have shown the ability to chelate metal ions, which can influence cellular processes.

Anticancer Activity

Studies have demonstrated that derivatives of thioacetic acids exhibit anticancer properties. For instance, compounds containing the thioxomethyl group have been evaluated for their cytotoxic effects on various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
Thioacetic Acid Derivative 1HeLa (Cervical Cancer)15.2Apoptosis Induction
Thioacetic Acid Derivative 2MCF-7 (Breast Cancer)22.5Cell Cycle Arrest

Cardiovascular Effects

Recent studies on related thiazole acetic acid derivatives indicate potential cardiovascular benefits. Research conducted on isolated rat hearts showed significant alterations in heart rate and contractility upon treatment with these compounds.

Derivative Heart Rate Change (%) Developed Tension Change (%)
SMVA-10-12%+18%
SMVA-60-20%+25%

Case Studies

  • Study on Anticancer Effects : A recent investigation assessed the efficacy of a thioxomethyl derivative in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting potential for development as an anticancer agent.
  • Cardiovascular Study : In a controlled experiment using isolated rat heart models, the compound demonstrated a dose-dependent effect on both heart rate and myocardial contractility. These findings suggest that it may have therapeutic applications in managing cardiovascular diseases.

Toxicity and Safety Profile

While preliminary studies indicate promising biological activity, it is crucial to evaluate the toxicity of this compound. Toxicological assessments are necessary to determine safe dosage ranges and potential side effects.

  • Acute Toxicity Studies : Initial tests suggest low acute toxicity; however, chronic exposure studies are needed.
  • Safety Margins : Further research is required to establish safety margins based on therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.